molecular formula C₁₉H₂₇NO₁₀S B023897 (2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 34017-15-7

(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No. B023897
CAS RN: 34017-15-7
M. Wt: 461.5 g/mol
InChI Key: BZOGRYWIYJNLDE-NAHJCDBISA-N
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Description

The compound belongs to a class of chemically synthesized molecules with potential relevance in various scientific and medical research fields. The analysis of such compounds typically involves understanding their synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure. Techniques such as condensation reactions, esterification, and etherification are common. For instance, the synthesis of related heterocyclic compounds can involve the use of starting materials like carboxylic acids, aldehydes, and amines in the presence of catalysts or activating agents to form the core structure followed by further functionalization (Gein et al., 2009).

Molecular Structure Analysis

Determining the molecular structure of a compound involves spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry. These techniques allow for the identification of functional groups, the skeleton of the molecule, and the stereochemistry of the compound. Computational methods, like DFT (Density Functional Theory) calculations, can also be employed to predict and analyze the electronic structure, including the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels, providing insight into the compound's reactivity (Halim & Ibrahim, 2017).

Scientific Research Applications

Benzene Polycarboxylic Acid as a Marker for Organic Matter

Benzene polycarboxylic acid (BPCA) molecules are extensively used as markers for the qualitative and quantitative analysis of pyrogenic black carbons (BC) in environmental studies. The BPCA method, which has evolved to identify condensed organic matter in soils and aquatic systems, suggests that BPCAs are not solely indicative of BC but more generally of condensed organic matter. This insight challenges the conventional application of BPCAs as a marker for BCs and proposes a more nuanced understanding of organic matter in environmental samples, highlighting the need for a careful interpretation of BPCA data in ecological and environmental research (Chang et al., 2018).

Ultraviolet Filters and Ecotoxicological Impact

Organic Ultraviolet Filters (OUVFs) , commonly used in sunscreens and other personal care products, have been the subject of ecotoxicological studies due to their widespread presence in aquatic environments and potential toxic effects on marine and freshwater organisms. A systematic review and ecological risk assessment of OUVFs indicated that compounds such as benzophenones and camphors, among others, show varying degrees of toxicity towards aquatic life. These studies emphasize the importance of understanding the environmental behavior and toxicological effects of OUVFs to inform safer use and regulatory policies (Carve et al., 2020).

Polyunsaturated Fatty Acids in Cancer Treatment

The application of Omega-3 Polyunsaturated Fatty Acids (PUFAs) as adjuvants in cancer treatment has been explored due to their potential to modify the redox status of cancer cells and enhance the efficacy of conventional anticancer agents. A systematic review examined the effects of cotreatment with anticancer agents and n-3 PUFAs on oxidative stress parameters, suggesting a synergistic action that could improve treatment outcomes. These findings underscore the value of nutritional and supplemental strategies in the comprehensive management of cancer (Camargo et al., 2018).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO10S/c1-3-9-20(10-4-2)31(27,28)12-7-5-11(6-8-12)18(26)30-19-15(23)13(21)14(22)16(29-19)17(24)25/h5-8,13-16,19,21-23H,3-4,9-10H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOGRYWIYJNLDE-NAHJCDBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955588
Record name 1-O-[4-(Dipropylsulfamoyl)benzoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

CAS RN

34017-15-7
Record name Probenecid glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034017157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-[4-(Dipropylsulfamoyl)benzoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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